molecular formula C9H12N4O2S B6039750 N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B6039750
M. Wt: 240.28 g/mol
InChI Key: ICIXBGRTYARBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as AAOTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. AAOTA is a member of the thioacetamide family of compounds and is synthesized using a specific method that involves the use of various reagents and catalysts.

Mechanism of Action

The mechanism of action of N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to act by inhibiting the synthesis of DNA and RNA in cells. This leads to the disruption of cell division and ultimately cell death. N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide inhibits cell proliferation and induces cell death in various cancer cell lines. N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to have anti-tumor activity, making it a potential candidate for cancer research. However, one limitation of using N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret results.

Future Directions

There are several future directions for research on N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One area of research could focus on elucidating the mechanism of action of N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. Another area of research could focus on developing more potent derivatives of N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide for use as chemotherapy drugs. In agriculture, research could focus on developing N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide-based herbicides that are more effective and environmentally friendly. In industry, research could focus on developing new applications for N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in the production of chemicals and materials.
Conclusion:
In conclusion, N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is synthesized using a specific method and has been shown to have anti-tumor activity and anti-inflammatory and antioxidant effects. Future research on N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide could focus on elucidating its mechanism of action, developing more potent derivatives for use as chemotherapy drugs, developing N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide-based herbicides, and developing new applications for N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in the production of chemicals and materials.

Synthesis Methods

The synthesis of N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the reaction of 2-chloro-N-(2-chloroethyl)acetamide with thiourea in the presence of sodium hydroxide and ethanol. The reaction yields N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide as the final product. The synthesis method is relatively simple and can be performed in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to have potential applications in various fields of scientific research. In medicine, N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to have anti-tumor activity and has been studied as a potential chemotherapy drug. In agriculture, N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been studied for its potential use as a herbicide. In industry, N-allyl-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been studied for its potential use in the production of various chemicals and materials.

properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-2-3-11-8(15)5-16-9-12-6(10)4-7(14)13-9/h2,4H,1,3,5H2,(H,11,15)(H3,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIXBGRTYARBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=NC(=CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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